Product packaging for Ac-Glu-Asn-Tyr-Pro-Ile-NH2(Cat. No.:CAS No. 133683-36-0)

Ac-Glu-Asn-Tyr-Pro-Ile-NH2

Cat. No.: B12805817
CAS No.: 133683-36-0
M. Wt: 675.7 g/mol
InChI Key: ROKCFSJFVOIVEP-QRQQIBINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Glu-Asn-Tyr-Pro-Ile-NH2 is a synthetic pentapeptide sequence supplied for research purposes. The peptide features an N-terminal acetylation (Ac-) and a C-terminal amidation (-NH2), modifications that can enhance metabolic stability and mimic native protein fragments found in biological systems. The amino acid sequence includes Glutamic Acid (Glu), Asparagine (Asn), Tyrosine (Tyr), Proline (Pro), and Isoleucine (Ile). Tyrosine residues are common sites for post-translational modifications such as sulfation or phosphorylation, which are critical in regulating protein function and signal transduction pathways . Proline can introduce structural turns, influencing the peptide's conformation and its interaction with biological targets. Peptides with similar structures are frequently utilized in biochemical research as tools to investigate protease specificity and kinetics, serving as potential substrates to study enzyme mechanisms . Furthermore, this peptide may be of interest in studying protein-protein interactions, cell signaling pathways, and as a component in the development of immunoassays. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H45N7O10 B12805817 Ac-Glu-Asn-Tyr-Pro-Ile-NH2 CAS No. 133683-36-0

Properties

CAS No.

133683-36-0

Molecular Formula

C31H45N7O10

Molecular Weight

675.7 g/mol

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H45N7O10/c1-4-16(2)26(27(33)44)37-30(47)23-6-5-13-38(23)31(48)22(14-18-7-9-19(40)10-8-18)36-29(46)21(15-24(32)41)35-28(45)20(34-17(3)39)11-12-25(42)43/h7-10,16,20-23,26,40H,4-6,11-15H2,1-3H3,(H2,32,41)(H2,33,44)(H,34,39)(H,35,45)(H,36,46)(H,37,47)(H,42,43)/t16-,20-,21-,22-,23-,26-/m0/s1

InChI Key

ROKCFSJFVOIVEP-QRQQIBINSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C

Origin of Product

United States

Peptide Synthesis and Derivatization Methodologies for Ac Glu Asn Tyr Pro Ile Nh2

Solid-Phase Peptide Synthesis (SPPS) Strategies for Hexapeptides

Solid-phase peptide synthesis (SPPS) represents the most common and efficient method for producing peptides of moderate length, such as hexapeptides. proteogenix.science The fundamental principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of Nα-protected amino acids. proteogenix.sciencebachem.com Each cycle of amino acid addition consists of two main steps: the deprotection of the Nα-amino group of the resin-bound peptide and the coupling of the next Nα-protected amino acid. bachem.combioline.org.br The use of excess soluble reagents helps to drive the reactions to completion, and these can be easily removed by simple washing and filtration, which is a key advantage of the SPPS method. proteogenix.sciencelsu.edu

For the synthesis of Ac-Glu-Asn-Tyr-Pro-Ile-NH2, the process would commence by attaching the first amino acid, Isoleucine (Ile), to a suitable resin. The peptide chain is then elongated in a C-to-N direction by successively coupling Proline (Pro), Tyrosine (Tyr), Asparagine (Asn), and Glutamic acid (Glu). bachem.com Upon completion of the sequence assembly, the peptide is chemically cleaved from the solid support, and concomitant removal of side-chain protecting groups occurs. researchgate.net The final steps involve the specific modifications of N-terminal acetylation and C-terminal amidation, which can be incorporated during the synthesis. peptide.comlifetein.com

Optimization of Coupling Efficiencies and Purity for Glu, Asn, Tyr, Pro, Ile Residues

The synthesis of a peptide sequence is not always straightforward, as certain sequences, often termed "difficult sequences," can lead to problems such as incomplete reactions and aggregation on the solid support. nih.gov The sequence Glu-Asn-Tyr-Pro-Ile presents several potential challenges that require careful optimization of synthesis protocols to maximize purity and yield. gyrosproteintechnologies.com

Key Optimization Strategies:

Sequence Analysis: Prior to synthesis, software-based sequence analysis can predict regions prone to difficult couplings or aggregation. gyrosproteintechnologies.commesalabs.com

Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered residues like Isoleucine, rapid and efficient coupling reagents are necessary. gyrosproteintechnologies.com

Reaction Conditions: Adjusting external conditions, such as temperature and solvent, can significantly improve outcomes. nih.govgyrosproteintechnologies.com For instance, changing the solvent from standard DMF to NMP/DMSO can enhance the swelling of the resin and improve yields for hydrophobic sequences. nih.gov

Double Coupling and Capping: For predicted difficult couplings, strategies like extending the reaction time or performing a second coupling (double coupling) can be employed. gyrosproteintechnologies.com Capping, which involves blocking unreacted amino groups with a reagent like acetic anhydride (B1165640), is crucial for minimizing deletion products and simplifying the final purification. gyrosproteintechnologies.com

The specific residues in this compound present unique challenges:

Isoleucine (Ile): As a β-branched amino acid, Isoleucine is sterically hindered, which can slow down coupling reactions.

Proline (Pro): Proline's unique cyclic structure can cause a "kink" in the peptide backbone and its secondary amine can lead to slower coupling kinetics.

Tyrosine (Tyr): The hydroxyl group on Tyrosine's side chain requires protection (e.g., with a t-Bu group) to prevent side reactions during synthesis. researchgate.net

Asparagine (Asn): The side-chain amide of Asparagine can undergo dehydration to form a nitrile, or the Asn can react with the peptide backbone to form an aspartimide, a significant side reaction that needs to be minimized.

Glutamic Acid (Glu): The side-chain carboxylic acid must be protected (e.g., as a t-butyl ester) to prevent it from interfering with the main peptide bond formation. researchgate.net

Below is a table summarizing the challenges and optimization strategies for the specific residues in the target peptide.

Table 1: Optimization of Coupling for Specific Amino Acid Residues

ResiduePotential Challenge(s)Optimization Strategy/Coupling Reagent
Isoleucine (Ile) Steric hindrance leading to slow/incomplete coupling.Use of potent coupling reagents (e.g., HATU, HBTU); extended coupling times. researchgate.net
Proline (Pro) Secondary amine leads to slower acylation; potential for cis/trans isomerization.Use of pseudoproline dipeptides if Pro is not C-terminal to overcome aggregation; specialized coupling conditions. gyrosproteintechnologies.com
Tyrosine (Tyr) Reactive side-chain hydroxyl group.Protection of the hydroxyl group with tert-butyl (tBu).
Asparagine (Asn) Aspartimide formation; side-chain dehydration.Use of trityl (Trt) or other optimized side-chain protecting groups; careful selection of coupling reagents and conditions.
Glutamic Acid (Glu) Reactive side-chain carboxyl group.Protection of the carboxyl group with tert-butyl (tBu) or other suitable protecting groups.

C-Terminal Amidation Techniques

A large number of naturally occurring peptides feature a C-terminal amide, which is often crucial for their biological activity and stability. digitellinc.comjpt.com This modification neutralizes the charge of the C-terminal carboxyl group, making the peptide more closely mimic its native protein counterpart. lifetein.comjpt.com For the synthesis of this compound, achieving the C-terminal amide is a critical step.

Common Resins for Peptide Amide Synthesis:

Rink Amide Resin: Widely used in Fmoc-based SPPS, it is cleaved under moderately acidic conditions (e.g., with trifluoroacetic acid) to yield the peptide amide. peptide.com

Sieber Amide Resin: Another option for Fmoc chemistry, this resin is more acid-labile than the Rink amide resin, allowing for cleavage under milder conditions. peptide.com

MBHA Resin: This resin is typically used in Boc-based SPPS and requires strong acid, such as hydrofluoric acid (HF), for cleavage. peptide.com

Alternatively, C-terminal amides can be formed by cleaving the peptide from a standard resin like Wang or Merrifield resin through ammonolysis, though this method is less common than using dedicated amide resins. peptide.com

Table 2: Comparison of Common Resins for C-Terminal Amidation

Resin NameTypical ChemistryCleavage ConditionAdvantage
Rink Amide Resin FmocModerate Acid (e.g., TFA)Standard and reliable for Fmoc-SPPS. peptide.com
Sieber Amide Resin FmocMild AcidUseful for sensitive peptides due to milder cleavage. peptide.com
MBHA Resin BocStrong Acid (e.g., HF)Standard for Boc-SPPS. peptide.com

N-Terminal Acetylation Methodologies

N-terminal acetylation, the addition of an acetyl group (Ac-) to the final amino group of the peptide, is a common modification that can enhance peptide stability. lifetein.comnih.gov By neutralizing the positive charge of the N-terminus, acetylation can increase resistance to degradation by aminopeptidases and improve the peptide's ability to mimic a native protein structure. lifetein.com

In SPPS, N-terminal acetylation is typically performed as the final step before the peptide is cleaved from the resin. peptide.com After the final amino acid (Glutamic acid in this case) has been coupled and its Nα-Fmoc protecting group has been removed, the resin-bound peptide is treated with an acetylating agent. A common and effective method involves using a solution of acetic anhydride and a base, such as pyridine (B92270) or diisopropylethylamine (DIEA), in a solvent like DMF. youtube.com This reaction is generally rapid and efficient. rsc.org A newer method utilizes malonic acid as a precursor to form a reactive ketene (B1206846) intermediate in situ, which has shown high efficiency for N-acetylation on solid supports. rsc.org

Solution-Phase Peptide Synthesis Approaches for Scalability

While SPPS is ideal for laboratory-scale synthesis, it faces challenges when scaled up for industrial production, including the cost of resins and the large volumes of solvents required. gappeptides.comcosmeticsdesign-asia.com Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), offers a more scalable alternative. cosmeticsdesign-asia.comacs.org In this classical approach, peptide chains are built step-by-step in a liquid solution. bachem.com

A key advantage of solution-phase synthesis is that it is a homogenous process, which simplifies mixing and heat transfer, making it more amenable to large-scale reactors. gappeptides.com Intermediates can be isolated and purified after each step, ensuring high quality, although this can be time-consuming. bioline.org.bracs.org

Chemoenzymatic Synthesis and Ligation Strategies

Chemoenzymatic peptide synthesis (CEPS) is a powerful hybrid strategy that combines the strengths of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. internationalscholarsjournals.comnih.gov This approach is particularly useful for producing long or complex peptides. bachem.com The general strategy involves the chemical synthesis of smaller, protected or unprotected peptide fragments, which are then joined together (ligated) using an enzyme. researchgate.netacsgcipr.org

Enzymes used for ligation, such as engineered ligases (e.g., Omniligase-1, Peptiligase), offer excellent regio- and chemoselectivity, meaning they form peptide bonds at specific locations without the need for extensive side-chain protecting groups. nih.govnih.gov This minimizes side reactions and racemization, which can be challenges in purely chemical methods. bachem.comresearchgate.net The reactions are typically performed in aqueous solutions under near-neutral pH, making the process more environmentally friendly. bachem.com For the synthesis of this compound, one could envision synthesizing two fragments, such as Ac-Glu-Asn-Tyr and Pro-Ile-NH2, and then ligating them using a suitable enzyme.

Enzymatic Hydrolysis for Precursor Generation

Enzymatic hydrolysis is a key process for generating the peptide fragments needed for chemoenzymatic ligation. acsgcipr.org While hydrolysis typically refers to the breakdown of proteins, proteolytic enzymes (proteases) can be used under specific conditions to cleave precursor proteins at defined sites, releasing specific peptide sequences. nih.govwikipedia.org These enzymes recognize and cut at particular amino acid residues. wikipedia.org For example, trypsin cleaves after lysine (B10760008) and arginine residues. nih.gov

In the context of synthesis, this process can be used to produce peptide precursors from larger, easily accessible proteins. nih.govnih.gov The released fragments can then serve as building blocks for enzymatic ligation. acsgcipr.org Furthermore, the principle of enzymatic catalysis is reversible. While proteases typically hydrolyze peptide bonds, the equilibrium can be shifted toward synthesis under specific conditions, such as in the presence of organic co-solvents or in biphasic systems where the product is removed from the aqueous phase. internationalscholarsjournals.comthieme-connect.de This thermodynamically controlled synthesis allows for the direct formation of peptide bonds from carboxyl and amine components. thieme-connect.de

Chemical Ligation Techniques for Fragment Coupling

The synthesis of longer polypeptides like this compound can be efficiently achieved by coupling smaller, fully unprotected peptide fragments. nih.gov Native Chemical Ligation (NCL) is a pivotal technique in this domain, enabling the formation of a native peptide bond between two synthetic peptide segments. nih.govnih.gov The process is highly chemoselective and occurs in an aqueous solution at a neutral pH. nih.govwikipedia.org

The fundamental mechanism of NCL involves the reaction between a peptide fragment with a C-terminal thioester and another fragment possessing an N-terminal cysteine residue. nih.govscispace.com The reaction proceeds through two main steps:

Transthioesterification : A reversible thiol-thioester exchange occurs between the ionized thiol group of the N-terminal cysteine and the C-terminal thioester of the other peptide. This forms a thioester-linked intermediate. nih.govwikipedia.org

S-N Acyl Shift : The intermediate undergoes a rapid and irreversible intramolecular S-to-N acyl shift, which results in the formation of a stable, native amide bond at the ligation site. wikipedia.orgscispace.com

A key advantage of NCL is that it uses unprotected peptide fragments, which circumvents solubility issues often encountered with protected fragments during traditional solution-phase synthesis. ethz.ch While the classic NCL method requires a cysteine residue at the ligation site, numerous advancements have expanded its applicability. nih.govscispace.com For sequences lacking a natural cysteine, such as this compound, strategies like using thiol-containing ligation auxiliaries can be employed. These auxiliaries mimic an N-terminal cysteine for the ligation reaction and can be removed after the synthesis is complete. wikipedia.org Alternatively, a cysteine residue can be introduced and subsequently desulfurized to an alanine (B10760859) residue post-ligation. nih.govwikipedia.org

StepDescriptionKey ReactantsResult
1. Fragment PreparationSynthesis of two peptide fragments via methods like Solid-Phase Peptide Synthesis (SPPS). scispace.comPeptide 1 with C-terminal thioester; Peptide 2 with N-terminal Cysteine.Purified, unprotected peptide fragments ready for ligation.
2. TransthioesterificationChemoselective reaction between the two fragments in an aqueous buffer (pH ~7). wikipedia.orgN-terminal Cys thiol group attacks the C-terminal thioester.Formation of a transient thioester-linked intermediate. nih.gov
3. Intramolecular RearrangementSpontaneous and irreversible S-to-N acyl shift. nih.govThe thioester-linked intermediate rearranges itself.A native peptide bond is formed at the ligation site, yielding the final polypeptide. wikipedia.org

Advanced Derivatization for Research Probes

Derivatization of the peptide this compound is essential for creating specialized research probes used in a variety of biochemical and cellular assays. Chemical modification allows for the introduction of reporter tags and functional groups that facilitate detection, quantification, and the study of molecular interactions. rsc.org

Incorporation of Fluorescent Tags for Imaging and Detection

Fluorescent labeling is a powerful technique for visualizing and tracking peptides in biological systems. By attaching a fluorophore to this compound, researchers can monitor its localization, uptake, and interaction with cellular components using fluorescence microscopy and other detection methods. The covalent attachment of a fluorescent dye can be achieved at specific sites, most commonly the N-terminus of the peptide or the side chain of a reactive amino acid. nih.gov

The choice of fluorescent tag depends on the specific application, considering factors like brightness, photostability, and spectral properties to avoid overlap with endogenous fluorescence.

Fluorescent TagTypical Excitation (nm)Typical Emission (nm)Common Conjugation Site
Fluorescein isothiocyanate (FITC)~495~519N-terminal amine, Lysine side-chain
Rhodamine B~540~565N-terminal amine, Carboxyl groups
Cyanine dyes (e.g., Cy3, Cy5)~550 (Cy3), ~650 (Cy5)~570 (Cy3), ~670 (Cy5)N-terminal amine, Thiol groups
7-Amino-4-methylcoumarin (AMC)~345~445Carboxyl groups (via amide bond formation)

Isotopic Labeling for Quantitative Proteomics Studies

Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling the precise measurement of peptide and protein abundance by mass spectrometry. nih.gov By synthesizing this compound with amino acids containing heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), a "heavy" version of the peptide is created. jpt.com This isotopically labeled peptide is chemically identical to its natural "light" counterpart but has a distinct, higher mass. jpt.com

When a known quantity of the heavy labeled peptide is spiked into a complex biological sample, it serves as an internal standard. oup.comwashington.edu During mass spectrometry analysis, the light and heavy peptides co-elute but are resolved as distinct peaks based on their mass-to-charge ratio. The ratio of the intensities of these peaks allows for the absolute quantification of the endogenous (light) peptide in the sample. oup.com This method, often referred to as Absolute QUAntitation (AQUA), is crucial for biomarker validation and pharmacokinetic studies. jpt.comwashington.edu

Isotopically Labeled Amino AcidIsotopesMass Increase (Da)Application
Isoleucine (Ile)¹³C₆, ¹⁵N₁+7Internal standard for MS-based quantification. jpt.com
Proline (Pro)¹³C₅, ¹⁵N₁+6Internal standard for MS-based quantification. jpt.com
Tyrosine (Tyr)¹³C₉, ¹⁵N₁+10NMR structural studies, MS quantification. jpt.com
Glutamic Acid (Glu)¹³C₅+5Metabolic tracing and quantification. oup.com

Biotinylation and Conjugation Strategies

Biotinylation is the process of covalently attaching biotin (B1667282) to a peptide, a technique widely used for detection, purification, and immobilization. creative-peptides.com The extraordinary affinity between biotin and streptavidin (or avidin) forms one of the strongest known non-covalent interactions in biology, making it a highly specific and robust tool. qyaobio.comnih.gov

This compound can be biotinylated at its N-terminus or at the carboxyl side chain of the glutamic acid residue. To avoid steric hindrance that might interfere with the peptide's biological activity or its binding to streptavidin, a spacer arm is often incorporated between the peptide and the biotin molecule. qyaobio.com Biotinylated peptides are instrumental in various assays, including:

Pull-down assays to isolate and identify binding partners. creative-peptides.com

Enzyme-linked immunosorbent assays (ELISAs) for detection and quantification. creative-peptides.com

Immobilization on streptavidin-coated surfaces for biosensor applications. qyaobio.com

Biotinylation ReagentReactive GroupSpacer ArmKey Feature
NHS-BiotinN-Hydroxysuccinimide esterShortReacts with primary amines (N-terminus).
NHS-PEGn-BiotinN-Hydroxysuccinimide esterLong (Polyethylene glycol)Increases solubility and reduces steric hindrance. qyaobio.comsartorius.com
Biotin-ONpp-nitrophenyl esterShortUsed in spot synthesis for high-throughput screening. nih.gov
Biotin HydrazideHydrazideVariableReacts with carboxyl groups (Glu side-chain) after activation.

Introduction of Non-Natural or D-Amino Acid Stereoisomers for Modified Analogues

The modification of peptides with non-natural amino acids or the stereoisomers of natural amino acids (D-amino acids) is a key strategy for developing analogues with improved properties. rsc.org One of the primary motivations for this approach is to enhance the peptide's stability against enzymatic degradation. nih.govfrontiersin.org Natural peptides composed of L-amino acids are often rapidly broken down by proteases in biological systems, limiting their therapeutic potential. frontiersin.org

Replacing one or more L-amino acids in the this compound sequence with their D-counterparts can make the peptide resistant to proteolysis, thereby increasing its biological half-life. nih.govnih.gov Such substitutions can, however, alter the peptide's secondary structure and its interaction with biological targets. nih.gov Therefore, systematic substitution is often performed to create analogues where stability is improved while biological activity is preserved or even enhanced. nih.govacs.org Beyond D-amino acids, the incorporation of other non-natural amino acids can introduce novel chemical functionalities for further conjugation or to explore structure-activity relationships. rsc.orgacs.org

Original Peptide SequenceModified Analogue ExamplePurpose of ModificationExpected Outcome
This compoundAc-Glu-Asn-Tyr-Pro-(D-Ile)-NH2Increase proteolytic stability at the C-terminus.Enhanced resistance to carboxypeptidases; potentially altered receptor binding. nih.gov
This compoundAc-(D-Glu)-Asn-Tyr-Pro-Ile-NH2Increase proteolytic stability at the N-terminus.Enhanced resistance to aminopeptidases. nih.gov
This compoundAc-Glu-Asn-Tyr-Pro-(Aib)-NH2 (Aib = Aminoisobutyric acid)Introduce conformational constraints.Stabilize a specific secondary structure (e.g., a turn or helix). frontiersin.org
This compoundAc-Glu-Asn-(p-azido-Phe)-Pro-Ile-NH2Incorporate a bioorthogonal handle for "click" chemistry.Allows for specific conjugation to other molecules (e.g., fluorescent dyes, polymers). acs.org

Structural Elucidation and Conformational Analysis of Ac Glu Asn Tyr Pro Ile Nh2

Spectroscopic Characterization of Peptide Conformation

Spectroscopic methods are powerful tools for investigating the structure of peptides in solution, providing dynamic and detailed information at the atomic level.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides and proteins in solution. The method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a signature for different types of secondary structures.

For Ac-Glu-Asn-Tyr-Pro-Ile-NH2, the presence of a proline residue is expected to significantly influence its conformation. Proline-rich sequences often adopt a polyproline II (PPII) helix, a left-handed extended helix. The characteristic CD spectrum for a PPII helix includes a strong negative band around 204 nm and a weak positive band near 228 nm. researchgate.net Peptides that exist in a random coil state would show a strong negative band near 195 nm. In contrast, an α-helical conformation would be characterized by negative bands at approximately 222 nm and 208 nm, and a positive band around 190 nm. nih.gov Given the short length and the presence of proline, a well-defined α-helix is unlikely; instead, the conformation is more likely to be an equilibrium of PPII, β-turn, and random coil structures. researchgate.net The aromatic side chain of tyrosine can also contribute to the near-UV CD spectrum (250-300 nm), which can provide information about its local environment and tertiary structure interactions. nih.gov

Table 1: Expected Circular Dichroism (CD) Spectral Features for Common Peptide Secondary Structures.
Secondary StructurePositive Maxima (approx. nm)Negative Minima (approx. nm)
α-Helix192208, 222
β-Sheet195218
Polyproline II (PPII) Helix228204
Random Coil212195

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed for a comprehensive analysis. uzh.ch

For this compound, the initial step involves the sequential assignment of all proton resonances to their specific amino acid residues. springernature.com TOCSY spectra are used to identify the spin systems of individual amino acids, while NOESY spectra reveal through-space proximities between protons that are close in space (< 5 Å), which is essential for determining the peptide's fold. chemrxiv.org

Key structural information can be derived from several NMR parameters:

Nuclear Overhauser Effects (NOEs): The pattern of short and medium-range NOEs helps to define local secondary structures and turns.

Chemical Shift Index (CSI): The deviation of Hα proton chemical shifts from random coil values can rapidly identify regions of helical or extended strand conformation. springernature.com

³J-Coupling Constants: The coupling constant between the amide proton (NH) and the α-proton (Hα), known as ³J(HNα), provides information about the backbone dihedral angle φ. chemrxiv.org

The presence of proline introduces specific challenges and opportunities. Proline can exist in either a cis or trans conformation about the Tyr-Pro peptide bond, a process that is often slow on the NMR timescale, leading to two distinct sets of resonances for the residues flanking the proline. chemrxiv.org The ratio of these isomers can be quantified, providing insight into the conformational equilibrium.

X-ray Crystallography and Cryo-Electron Microscopy for Solid-State and Complex Structures

While NMR provides information about the solution structure, X-ray crystallography reveals the precise atomic arrangement of a molecule in its solid, crystalline state. For a small peptide like this compound, obtaining a crystal suitable for diffraction can be challenging. However, analysis of crystal structures of similar peptides can provide plausible models for its solid-state conformation.

A relevant example is the crystal structure of Ac-Asn-Pro-Thr-NH2, which contains the same Asn-Pro sequence. This peptide was found to adopt a Type I β-turn, specifically an Asx-turn, which is characterized by a hydrogen bond between the backbone NH of the threonine residue and the side-chain γ-carbonyl oxygen of the asparagine. researchgate.net This suggests that the Asn-Pro-Tyr segment in this compound could also adopt a similar turn conformation in the solid state. Proline-containing peptides are frequently crystallized and often reveal highly ordered structures, such as the triple helix seen in (Pro-Pro-Gly)10. nih.gov

Cryo-electron microscopy (Cryo-EM) is a powerful technique for determining the structure of large protein complexes and assemblies. However, due to its current resolution limits, it is not a suitable method for determining the de novo structure of small peptides like this compound.

Analysis of N- and C-Terminal Modification Impacts on Overall Conformation

The N-terminal acetylation involves adding an acetyl group to the N-terminal glutamic acid. This modification neutralizes the positive charge of the terminal α-amino group. The removal of this charge can have a stabilizing effect on certain secondary structures, particularly α-helices, by reducing electrostatic repulsion with the positive end of the helix dipole. nih.govscispace.com N-terminal acetylation also enhances the peptide's stability by protecting it from degradation by aminopeptidases. creative-proteomics.com This modification can also influence protein folding and interactions. researchgate.net

The C-terminal amidation replaces the carboxyl group of the C-terminal isoleucine with a carboxamide group, thereby removing its negative charge. This modification is common in naturally occurring peptides and significantly impacts their structure and biological activity. bas.bg C-terminal amidation is known to stabilize α-helical conformations, potentially by allowing the formation of an additional hydrogen bond at the C-terminus. nih.govresearchgate.net By neutralizing the terminal charge, amidation can also enhance the peptide's interaction with biological membranes and increase its resistance to carboxypeptidases. biorxiv.org

Role of Proline in Inducing Specific Conformational Preferences

The proline residue at the fourth position is a major determinant of the peptide's conformation. Due to its unique cyclic side chain, which links back to the backbone nitrogen, the rotation around the N-Cα bond (the φ angle) is restricted to a narrow range of approximately -60°. quora.com This rigidity makes proline a potent "helix breaker" as it cannot fit into the regular α-helical structure. quora.com

Instead, proline is frequently found in turns and loops, where it induces a kink in the peptide backbone. nih.gov Proline is a key residue in the formation of β-turns, which are structures that reverse the direction of the polypeptide chain. nih.gov The Tyr-Pro sequence in the peptide is a strong candidate for forming a β-turn. Depending on the dihedral angles of the two central residues (Pro at position i+2 and Tyr at i+1), different types of β-turns can be formed, such as Type I or Type VI. biorxiv.orgbiorxiv.org For instance, Ser-Pro sequences are known to stabilize Type I β-turns when the proline is in the trans conformation and Type VI β-turns when it is in the cis conformation. biorxiv.org

Table 2: Idealized Dihedral Angles (φ, ψ) for Common β-Turn Types Involving Proline.
Turn Typeφi+1ψi+1φi+2ψi+2
Type I-60°-30°-90°
Type II-60°120°80°
Type VIa (cis-Pro)-60°120°-60°0° (cis)

Influence of Amino Acid Sequence on Hydrophobic and Hydrophilic Interactions

The primary sequence of a peptide dictates how it folds in an aqueous environment, driven largely by the hydrophobic effect. wikipedia.org This principle states that nonpolar residues will tend to cluster together to minimize their contact with water, forming a hydrophobic core. jh.edu The sequence this compound contains a mix of hydrophilic, hydrophobic, and amphipathic residues.

Hydrophilic Residues: Glutamic acid (Glu) and Asparagine (Asn) are polar and will preferentially interact with the aqueous solvent on the peptide's surface.

Hydrophobic Residues: Proline (Pro) and Isoleucine (Ile) are nonpolar and will likely form the core of the folded structure, driving a "hydrophobic collapse." wikipedia.orgaps.org

Amphipathic Residue: Tyrosine (Tyr) has a large, nonpolar aromatic ring but also a polar hydroxyl group. It can orient itself at the interface between the hydrophobic core and the aqueous environment.

The interplay between these residues is critical for achieving a stable tertiary structure. The hydrophobic interactions involving Pro, Ile, and the aromatic ring of Tyr are likely the primary driving force for the peptide's folding, while the hydrophilic Glu and Asn residues ensure its solubility and mediate interactions with the solvent. nih.gov The specific arrangement of these residues along the chain determines the final three-dimensional shape and stability of the peptide. acs.org

Table 3: Classification of Amino Acids in this compound.
Amino AcidThree-Letter CodeOne-Letter CodeClassification
Glutamic AcidGluEHydrophilic, Acidic
AsparagineAsnNHydrophilic, Polar
TyrosineTyrYAmphipathic, Aromatic
ProlineProPHydrophobic
IsoleucineIleIHydrophobic

Molecular Interaction and Binding Studies of Ac Glu Asn Tyr Pro Ile Nh2

Receptor Binding Kinetics and Thermodynamics

The interaction of a ligand like Ac-Glu-Asn-Tyr-Pro-Ile-NH2 with its receptor is defined by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with the binding event). These parameters collectively determine the affinity and stability of the ligand-receptor complex.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. It allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), providing a comprehensive kinetic and affinity profile of a ligand-receptor interaction.

In a typical SPR experiment to study this compound, a specific receptor of interest would be immobilized on a sensor chip surface. The peptide would then be flowed over this surface at various concentrations. The binding of the peptide to the immobilized receptor causes a change in the refractive index at the surface, which is detected in real-time and measured in resonance units (RU). Analysis of these sensorgrams provides detailed kinetic data. However, a review of the available scientific literature indicates that specific studies employing SPR to analyze the binding kinetics of this compound have not been extensively published.

Equilibrium binding assays are fundamental in pharmacology for determining the affinity of a ligand for a receptor. These assays typically involve incubating a fixed amount of receptor preparation with a radiolabeled ligand and varying concentrations of an unlabeled competitor ligand, such as this compound. The ability of the competitor to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) or its logarithmic form (pKi) is calculated. A higher pKi value signifies a higher binding affinity.

In studies using rat brain tissue, the affinity of this compound for neurotensin (B549771) receptors was determined through competitive binding assays against the radioligand [³H]-neurotensin. The peptide demonstrated a relatively low affinity for these receptors.

Table 1: Affinity of this compound for Neurotensin Receptors

Compound Receptor Radioligand Tissue Source pKi

pKi is the negative logarithm of the inhibition constant (Ki). A higher value indicates greater binding affinity.

This compound is recognized as a neurotensin-related peptide due to its sequence similarity to the C-terminal region of the endogenous neurotensin peptide (sequence: pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu). The C-terminal hexapeptide fragment of neurotensin, Arg-Arg-Pro-Tyr-Ile-Leu, is critical for receptor binding and activation, particularly at the neurotensin receptor subtype 1 (NTS1).

Despite the "neurotensin-related" classification, the sequence of this compound differs significantly from the C-terminal active region of neurotensin. Notably, it lacks the two basic arginine residues that are considered crucial for high-affinity binding to the NTS1 receptor. This structural divergence explains the low affinity observed in equilibrium binding assays. The pKi value of 5.6 for this compound indicates a binding affinity that is several orders of magnitude lower than that of neurotensin itself, confirming that while it is structurally related, it is not a potent ligand for the NTS1 receptor.

The insulin (B600854) receptor is a transmembrane protein crucial for glucose homeostasis. Its structure includes specific subdomains and recognition motifs that are vital for its function. One such motif, Asn-Pro-Glu-Tyr (NPEY), located in the juxtamembrane region, serves as a primary docking site for downstream signaling proteins like the Insulin Receptor Substrate (IRS) proteins.

A search of the scientific literature does not reveal any studies specifically investigating the interaction between this compound and the insulin receptor or its Asn-Pro-Glu-Tyr subdomain. The peptide's sequence does not share significant homology with known insulin receptor ligands or substrates, making a direct interaction unlikely, though it has not been experimentally verified.

To assess the selectivity of this compound, its binding potential at other G protein-coupled receptors has been evaluated. Pharmacological studies have specifically tested its ability to bind to the three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).

Using radioligand binding assays, the peptide was shown to have no significant affinity for any of these opioid receptors. The reported pKi values were all less than 5.0, indicating a very weak or negligible interaction. This lack of affinity demonstrates that the peptide is highly selective and does not engage with the opioid system.

Table 2: Binding Affinity of this compound for Opioid Receptors

Compound Receptor Subtype pKi
This compound Mu (μ) < 5.0
This compound Delta (δ) < 5.0

A pKi value < 5.0 is generally considered to indicate a lack of significant binding affinity.

The Glucagon-Like Peptide-1 (GLP-1) receptor is another important G protein-coupled receptor, primarily involved in the regulation of glucose metabolism and appetite. Agonists of this receptor are a major class of therapeutics for type 2 diabetes and obesity.

There is currently no evidence in the published scientific literature to suggest that this compound has been investigated for agonist or antagonist activity at the GLP-1 receptor. Its structure does not resemble that of endogenous GLP-1 or known GLP-1 receptor agonists, making it an unlikely candidate for interaction, though this has not been experimentally confirmed.

Enzymatic Interaction Mechanisms

The specific sequence and structure of this compound make it a subject of interest for its interactions with various classes of proteases. Its recognition and potential cleavage by these enzymes are dictated by the amino acid residues occupying the positions relative to the scissile bond.

Substrate or Inhibitor Profiling for Aspartyl Proteases (e.g., HIV-1 Protease, Cathepsin D, Pepsin)

The primary documented enzymatic interaction for sequences containing the core motif of this peptide is with the Human Immunodeficiency Virus type 1 (HIV-1) protease.

HIV-1 Protease: HIV-1 protease, an essential enzyme for viral replication, is an aspartyl protease that cleaves newly synthesized Gag and Gag-Pol polyproteins at specific sites. The specificity of this cleavage is determined by the amino acid sequence spanning the cleavage site. Research has identified two prototypic sequence motifs that are optimal for HIV-1 protease recognition and cleavage. One of these motifs is defined as NΩ/PI, which corresponds to an Asparagine (Asn) residue at the P2 position, a large hydrophobic or aromatic residue (like Tyrosine or Phenylalanine) at the P1 position, a Proline (Pro) at the P1' position, and an Isoleucine (Ile) at the P2' position. nih.gov

The core sequence of this compound aligns perfectly with this optimal cleavage motif, with the scissile bond located between Tyrosine and Proline (Tyr-Pro). This specific sequence, particularly the Asn-Tyr↓Pro-Ile portion, is recognized efficiently by the S2, S1, S1', and S2' subsites of the enzyme's active site. nih.gov The presence of Proline at the P1' position is particularly significant as it reorients the substrate's P2 and P2' side chains within the enzyme's S2 and S2' subsites, facilitating catalysis. nih.gov Studies on similar peptide substrates, such as Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, confirm their role as substrates in assays designed to quantify HIV-1 protease activity and inhibition. medchemexpress.com

Subsite PositionP2P1P1'P2'
Optimal HIV-1 PR Motif (NΩ/PI) AsnPhe or Tyr (Ω)ProIle
This compound Sequence AsnTyrProIle

Cathepsin D and Pepsin: Cathepsin D is a lysosomal aspartyl protease involved in cellular protein turnover and the processing of intracellular proteins. nih.gov Pepsin is a digestive aspartyl protease. While both enzymes belong to the same class as HIV-1 protease, a review of the available scientific literature did not yield specific studies detailing the direct interaction, substrate activity, or inhibition profile of this compound with either Cathepsin D or pepsin. Substrate specificity for these proteases is complex, and the recognition of the Tyr-Pro scissile bond by these particular enzymes has not been documented for this specific peptide sequence.

Angiotensin I-Converting Enzyme (ACE) Modulation Studies

Angiotensin I-Converting Enzyme (ACE) is a zinc metalloprotease known for its role in the renin-angiotensin system. It typically functions as a peptidyl dipeptidase, cleaving C-terminal dipeptides from substrates like angiotensin I. However, research has demonstrated that ACE possesses broader substrate specificity than previously understood. nih.gov

Notably, human ACE can hydrolyze peptides that are blocked at both the N-terminus (e.g., by a pyroglutamyl group) and the C-terminus (e.g., by amidation). In such cases, ACE can function as an endopeptidase, cleaving internal peptide bonds to release terminal tripeptides. nih.gov For instance, ACE has been shown to cleave the amidated decapeptide Luteinizing Hormone-Releasing Hormone (LH-RH) at both its N-terminal and C-terminal ends. nih.gov

Given that this compound is also blocked at both termini, it is plausible that it could serve as a substrate for ACE. However, no direct experimental studies have been published that specifically investigate the modulation of ACE activity by this peptide or its susceptibility to cleavage by ACE.

Prolyl Oligopeptidase (POP) Inhibition Potential

Prolyl Oligopeptidase (POP) is a serine protease that cleaves small peptides on the C-terminal side of proline residues. It is implicated in various physiological processes, and its inhibitors are investigated for potential therapeutic applications. tandfonline.com While many POP inhibitors are proline-rich peptides, proline-free peptides have also been identified as capable of inhibiting the enzyme. tandfonline.com A search of the current literature reveals no specific studies investigating this compound as a potential inhibitor or substrate of Prolyl Oligopeptidase.

Investigation of Interaction with Other Proteases

The core sequence of the peptide is a known cleavage site for HIV-1 protease, a retroviral enzyme. This suggests potential interactions with proteases from other retroviruses. Studies on the substrate specificity of a range of retroviral proteases (including those from HIV-2, equine infectious anemia virus, and avian myeloblastosis virus) have utilized oligopeptides based on the same naturally occurring HIV-1 cleavage site. These studies have shown that while many retroviral proteases share preferences for certain residues (e.g., Phe or Tyr at the P1 position), significant differences exist in their requirements for other positions, such as P3 and P4. This indicates that while this compound is an optimal substrate for HIV-1 protease, its interaction with other related proteases would likely vary.

Interaction with Nucleic Acids (e.g., Single-Stranded DNA)

The binding of peptides to nucleic acids is typically mediated by electrostatic interactions between positively charged amino acid side chains (like Arginine and Lysine) and the negatively charged phosphate (B84403) backbone of DNA or RNA, as well as hydrogen bonding and hydrophobic interactions. The peptide this compound contains a glutamic acid residue, which is negatively charged at physiological pH, and several polar or hydrophobic residues. There are no published research findings that specifically detail any investigation into the binding or interaction of this compound with single-stranded DNA or other nucleic acids.

Peptide-Membrane Interactions and Cellular Uptake Mechanisms

The peptide this compound possesses both hydrophobic residues (Tyr, Pro, Ile) and polar/charged residues (Glu, Asn), giving it a degree of amphipathicity that could potentially mediate membrane interactions. However, a comprehensive search of scientific databases reveals a lack of specific experimental studies on the interaction of this compound with lipid membranes or on its mechanisms of cellular uptake. Therefore, its capacity to bind to, disrupt, or translocate across cellular membranes remains uncharacterized.

Molecular Recognition by Synthetic Receptors

While specific molecular recognition studies focusing exclusively on the peptide this compound are not extensively documented, a wealth of research into the recognition of its constituent amino acid residues and shorter peptide sequences by synthetic receptors provides significant insights into its potential binding behaviors. The design of synthetic receptors capable of selectively binding peptides is a prominent area of supramolecular chemistry, with applications ranging from sensing and diagnostics to therapeutics. The recognition process is governed by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking.

The unique sequence of this compound, featuring acidic (Glu), polar (Asn, Tyr), aromatic (Tyr), and hydrophobic (Pro, Ile) residues, presents a complex target for molecular recognition. Synthetic receptors are typically macrocyclic or cage-like molecules with well-defined cavities and functional groups positioned to complement the size, shape, and chemical properties of their intended guest.

Research has demonstrated the ability of various classes of synthetic receptors to bind to the amino acids present in this compound. For instance, the aromatic side chain of Tyrosine makes it a prime target for receptors capable of engaging in π-π stacking and hydrophobic interactions. The physicochemical properties of tyrosine make it a highly effective amino acid for mediating molecular recognition. nih.govsemanticscholar.orgresearchgate.net Pseudopeptidic cages have been shown to encapsulate tyrosine residues within their cavities, a process that can be monitored by changes in fluorescence emission spectra. acs.orgnih.gov

The negatively charged carboxylate group of the Glutamic acid residue suggests that receptors containing positively charged moieties, such as guanidinium (B1211019) groups, would be effective for binding through electrostatic interactions and hydrogen bonding. nih.gov Similarly, the polar amide side chain of Asparagine can participate in hydrogen bonding with complementary synthetic receptors.

The imino acid Proline , with its unique cyclic structure, imposes significant conformational constraints on the peptide backbone. This rigidity can be exploited in the design of shape-selective synthetic receptors. nih.govembopress.org Calix nih.govpyrrole-based cavitands have been developed as fluorescent sensors for L-proline, where the binding involves the formation of a 1:1 complex stabilized by hydrogen bonding. rsc.org

The hydrophobic Isoleucine residue can be targeted by receptors with nonpolar cavities that can engage in hydrophobic interactions. The binding of such aliphatic side chains is often driven by the hydrophobic effect in aqueous solutions.

Furthermore, the recognition of dipeptide sequences by synthetic receptors has been reported. For example, cucurbit nih.govuril (Q8) has shown high affinity and sequence selectivity for dipeptides containing aromatic residues like tyrosine. rsc.org The binding of the dipeptide Tyr-Pro, which is a fragment of the target peptide, has also been studied in other contexts, highlighting its biological relevance. nih.gov

Table 1: Binding of Tyrosine-Containing Peptides by Cucurbit nih.govuril (Q8)

Peptide SequenceDissociation Constant (Kd) (nM)Reference
Lys-Phe-Gly-Gly-Tyr0.3 rsc.org
Leu-Tyr-Gly-Gly-Gly1.2 rsc.org
Phe-Lys-Gly-Gly-Tyr300 rsc.org
Tyr-Leu-Gly-Gly-Gly200 rsc.org

Table 2: Binding of L-Proline by Synthetic Cavitands

Synthetic ReceptorGuestBinding Constant (Ka) (M-1)TechniqueReference
1in (cavitand)L-ProLarger than 1outEmission Spectroscopy rsc.org
1out (cavitand)L-Pro-Emission Spectroscopy rsc.org
5in (cavitand)L-ProHigher thermodynamic stability than 5out1H NMR rsc.org
5out (cavitand)L-Pro-1H NMR rsc.org

Enzymatic and Biochemical Stability Profiling of Ac Glu Asn Tyr Pro Ile Nh2

Impact of N-terminal Acetylation and C-terminal Amidation on Proteolytic Resistance

A primary strategy for enhancing peptide stability is the modification of its termini. researchgate.net The peptide Ac-Glu-Asn-Tyr-Pro-Ile-NH2 incorporates two such modifications: N-terminal acetylation and C-terminal amidation.

N-terminal Acetylation: The addition of an acetyl group (Ac) to the N-terminal glutamic acid residue neutralizes the positive charge of the free amine group. This modification effectively blocks degradation by aminopeptidases, a class of exopeptidases that sequentially cleave amino acids from the N-terminus of peptides. lifetein.comnih.gov By preventing this enzymatic action, N-terminal acetylation can significantly increase the metabolic stability and half-life of a peptide. researchgate.netcreative-peptides.com Studies have shown that N-terminal acetylation can make peptides more resistant to degradation in various conditions, including plasma. researchgate.netnih.gov

C-terminal Amidation: Similarly, the conversion of the C-terminal carboxylic acid group of isoleucine to a primary amide (-NH2) neutralizes its negative charge. This amidation protects the peptide from degradation by carboxypeptidases, which are exopeptidases that remove amino acids from the C-terminus. lifetein.com This modification not only enhances stability but is also crucial for the biological activity of many peptide hormones, as it can mimic the structure of native proteins. lifetein.comnih.govexlibrisgroup.com

Together, these terminal "capping" strategies provide significant protection against exopeptidases, which are a major pathway for peptide degradation in biological systems. researchgate.netlifetein.comresearchgate.net

Table 2: Effect of Terminal Modifications on Peptide Stability
Peptide FormN-TerminusC-TerminusSusceptibility to AminopeptidasesSusceptibility to CarboxypeptidasesOverall Predicted Stability
Unmodified (Glu-Asn-Tyr-Pro-Ile)Free Amine (-NH3+)Carboxylate (-COO-)HighHighLow
This compoundAcetylatedAmidatedLowLowEnhanced

Influence of Amino Acid Sequence on Peptide Half-Life in Biological Systems

The intrinsic half-life of a peptide is not only dependent on terminal modifications but is also heavily influenced by its amino acid composition. oup.comnih.gov Certain amino acids are correlated with either increased or decreased stability. An analysis of the sequence Glu-Asn-Tyr-Pro-Ile reveals several factors that may influence its half-life.

Table 3: Correlation of Constituent Amino Acids with Peptide Half-Life
Amino AcidOne-Letter CodePosition in SequenceGeneral Correlation with Half-Life plos.org
Glutamic acidE1Positive (0.34)
AsparagineN2Neutral (0.01)
TyrosineY3Negative (-0.08)
ProlineP4Negative (-0.16)
IsoleucineI5Positive (0.20)

Strategies for Enhancing Peptide Stability in Research Settings

While this compound already incorporates terminal modifications to enhance stability, several other strategies could be employed in research settings to further improve its proteolytic resistance and prolong its half-life. researchgate.net

Substitution with D-Amino Acids: Natural proteases are stereospecific and primarily recognize L-amino acids. Replacing one or more of the L-amino acids in the peptide sequence with their D-enantiomers can render the peptide resistant to enzymatic degradation without necessarily compromising its biological activity. nih.govresearchgate.net

Use of Unnatural Amino Acids: The incorporation of non-proteinogenic amino acids can create peptide bonds that are not recognized by common proteases, thereby enhancing stability. alliedacademies.org

Cyclization: Linking the N- and C-termini (head-to-tail cyclization) or creating a bond between amino acid side chains can introduce conformational rigidity. This constrained structure can reduce susceptibility to proteases by making the peptide a poorer enzymatic substrate. alliedacademies.orgcreative-peptides.com

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic size, which helps to reduce renal clearance. creative-peptides.com PEGylation also provides steric hindrance, shielding the peptide from enzymatic attack. creative-peptides.com

Encapsulation: Incorporating the peptide into protective delivery systems, such as liposomes or polymeric nanoparticles, can shield it from degradation in the biological environment and allow for controlled release. alliedacademies.org

These strategies offer a versatile toolkit for modulating the stability and pharmacokinetic properties of peptides for research and therapeutic development. nih.govalliedacademies.org

Investigation of Biological Activities and Underlying Mechanisms of Ac Glu Asn Tyr Pro Ile Nh2

Preclinical Biological Functions

The biological profile of Ac-Glu-Asn-Tyr-Pro-Ile-NH2 is multifaceted, with potential roles in enzymatic modulation, receptor interaction, antioxidant activity, cellular regulation, anti-inflammatory processes, and tissue repair. These activities are inferred from the functional roles of its amino acid residues and the impact of its N-terminal acetylation and C-terminal amidation.

Enzymatic Modulation: Protease Substrate/Inhibitor Studies

The stability of this compound against enzymatic degradation is a key aspect of its potential biological function. The N-terminal acetylation provides resistance to aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. lifetein.comcambridge.org This modification can significantly increase the peptide's half-life in biological systems, allowing for sustained activity. lifetein.comlifetein.com While specific studies on this compound as a substrate or inhibitor for particular proteases are not available, its proline residue can also contribute to proteolytic resistance, as proline-containing peptide bonds are often poor substrates for common proteases.

The susceptibility of the peptide to specific endopeptidases would depend on the recognition of internal amino acid sequences. For instance, enzymes with a preference for cleavage at tyrosine residues could potentially degrade the peptide. N-terminal acetylation has been shown to enhance the enzymatic breakdown of some peptides by certain proteases, such as serine-type proteases, by improving interactions within the enzyme's catalytic site. nih.govsinopep.com However, in other contexts, acetylation generally protects against degradation. cambridge.orgcambridge.org Further research is needed to characterize the specific interactions of this compound with various proteases.

Receptor Agonist/Antagonist Activities

The potential for this compound to act as a receptor agonist or antagonist is suggested by the presence of the Tyr-Pro motif. This dipeptide sequence is found in various biologically active peptides and has been shown to be transportable across the blood-brain barrier. researchgate.netresearchgate.net Peptides containing the Tyr-Pro sequence, such as β-casomorphins, are known to interact with opioid receptors. nih.gov The specific binding affinity and activity (agonist or antagonist) of this compound at these or other receptors would require dedicated investigation.

Antioxidant Activity Assessment and Mechanisms (e.g., Radical Scavenging)

The presence of a tyrosine residue in the sequence of this compound strongly suggests potential antioxidant activity. Tyrosine, with its phenolic side chain, can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. nih.govresearchgate.netmdpi.comresearchgate.net The antioxidant capacity of tyrosine-containing peptides is well-documented, with their effectiveness being influenced by the surrounding amino acids. nih.govresearchgate.net

The proline residue may also contribute to the antioxidant properties of the peptide. Proline-rich peptides have been noted for their antioxidant capabilities. researchgate.net The mechanism of action is likely through direct radical scavenging, where the peptide donates electrons or hydrogen atoms to stabilize reactive oxygen species. The hydrophobic nature of isoleucine could facilitate the peptide's interaction with lipid-based cellular components, potentially protecting them from lipid peroxidation. mdpi.comresearchgate.net

Amino Acid ResiduePotential Contribution to Antioxidant ActivityMechanism
Tyrosine (Tyr)HighHydrogen atom donation from the phenolic group to scavenge free radicals. nih.govresearchgate.net
Proline (Pro)ModerateContributes to the overall antioxidant capacity of proline-rich peptides. researchgate.net
Isoleucine (Ile)Low (Indirect)Hydrophobicity may enhance interaction with and protection of lipid membranes from peroxidation. mdpi.comresearchgate.net

Potential in Modulating Cellular Growth and Differentiation

The individual amino acids within this compound play fundamental roles in cellular processes. Glutamic acid and asparagine are involved in various metabolic pathways, including the synthesis of other amino acids and nucleotides, which are essential for cell growth. nih.govnih.gov Asparagine, in particular, has been shown to be critical for cell survival and adaptation, especially under conditions of glutamine depletion. nih.govnih.gov

Anti-inflammatory Effects and Mechanisms

Proline-rich peptides are known to possess immunomodulatory and anti-inflammatory properties. nih.govmdpi.comfrontiersin.org These peptides can influence various aspects of the immune response. The mechanism of action for the anti-inflammatory effects of proline-rich peptides can involve the modulation of cytokine production and the inhibition of inflammatory pathways.

The presence of the proline residue in this compound suggests that it could exhibit similar anti-inflammatory activities. Proline-rich regions in proteins are often involved in protein-protein interactions that are critical for signaling cascades in the immune system. By mimicking these interactions, proline-containing peptides could potentially disrupt pro-inflammatory signaling.

Role in Tissue Repair and Regeneration Processes

Bioactive peptides are increasingly being investigated for their roles in tissue repair and regeneration. frontiersin.orgdriphydration.comintegrativehealthmiami.comspineandjointchiropractic.com The amino acid components of this compound are integral to tissue structure and function. Isoleucine is an essential amino acid involved in muscle metabolism and tissue repair. clevelandclinic.orgtechnologynetworks.com Glutamic acid is a key component of many proteins and is involved in various metabolic processes that support tissue maintenance.

Peptides can promote tissue regeneration by stimulating cell proliferation and migration, and by modulating the inflammatory response, which is a critical phase of wound healing. driphydration.com Proline-rich peptides, in particular, have been associated with wound repair processes. benthamdirect.com The potential of this compound to contribute to tissue repair could be mediated by its combined anti-inflammatory and cellular-modulating activities, though specific studies are required to confirm this.

Investigation of Antimicrobial and Antiviral Properties

Currently, there is no scientific literature available that specifically investigates the antimicrobial or antiviral properties of this compound. While peptides are a known class of antimicrobial and antiviral agents, the activity of any given peptide is highly dependent on its specific amino acid sequence, structure, and modifications. Without dedicated studies, any potential efficacy against microbial or viral pathogens for this compound remains purely speculative.

Modulation of Ion Channels or Signaling Pathways

Detailed research on the effects of this compound on ion channels or specific signaling pathways has not been found in publicly accessible databases. The interaction of peptides with ion channels and their role in modulating signaling cascades is a significant area of research. However, for this specific acetylated hexapeptide, there are no published findings to indicate which, if any, ion channels it may interact with or what signaling pathways it might modulate.

Cellular Assay Development for Mechanism Elucidation

In Vitro Cell-Based Functional Assays

The development of in vitro cell-based functional assays is crucial for understanding the mechanism of action of a novel compound. Such assays could include, but are not limited to, cell viability assays, receptor binding assays, or reporter gene assays. However, due to the absence of primary research on this compound, there are no established or published cell-based functional assays specifically designed for or utilized to study its biological effects.

Use of Fluorescent Resonance Energy Transfer (FRET) Assays for Substrate Activity

Fluorescent Resonance Energy Transfer (FRET) is a powerful technique to study molecular interactions, such as a peptide binding to its target protein or acting as a substrate for an enzyme. There are no records of FRET assays being developed or used to investigate the substrate activity or binding interactions of this compound.

Identification of Downstream Signaling Events and Cellular Responses

The identification of downstream signaling events and cellular responses is contingent upon initial findings of biological activity. As there is no available data on the primary biological targets or activities of this compound, any subsequent downstream signaling cascades or cellular responses remain uncharacterized.

Structure Activity Relationship Sar Studies and Rational Design Principles for Ac Glu Asn Tyr Pro Ile Nh2 Analogues

Systematic Amino Acid Scanning Mutagenesis (e.g., Alanine (B10760859) Scan, D-Amino Acid Scan)

Alanine Scanning: Alanine is used because its small, neutral methyl side chain removes the specific functionality of the original residue without significantly altering the peptide backbone conformation. This allows researchers to identify "hot spots"—residues whose side chains are critical for biological function. While no direct alanine scan of Ac-Glu-Asn-Tyr-Pro-Ile-NH2 has been published, data from analogous peptides, such as neurotensin (B549771) fragments, provide valuable insights.

D-Amino Acid Scanning: The substitution of L-amino acids with their D-isomers is a common strategy to increase the metabolic stability of peptides by making them resistant to degradation by proteases. mdpi.comresearchgate.net This modification can also induce specific conformational changes that may enhance or decrease binding affinity and efficacy, depending on the receptor's stereochemical requirements. D-amino acid-containing peptides (DAACPs) have been identified with distinct biological activities, often linked to residues near the N-terminus. mdpi.com

The contribution of each residue in the this compound sequence is dictated by the unique properties of its side chain.

Glutamic Acid (Glu, Position 1): As the N-terminal residue (following the acetyl cap), the acidic side chain of Glutamic acid introduces a negative charge at physiological pH. This charge can be critical for orienting the peptide within the receptor binding pocket through electrostatic interactions or hydrogen bonding. Its removal or replacement with a neutral or basic residue would likely have a significant impact on activity.

Asparagine (Asn, Position 2): The polar, uncharged side chain of Asparagine is capable of forming hydrogen bonds. This residue may play a role in stabilizing the peptide's conformation or interacting with polar regions of the target receptor. Studies on unrelated proteins have shown that substitutions with Asn can influence aggregation properties, highlighting its structural importance.

Tyrosine (Tyr, Position 3): The aromatic phenol (B47542) side chain of Tyrosine is frequently a critical component for receptor binding in many bioactive peptides. It can participate in hydrophobic and pi-stacking interactions with aromatic residues in the receptor pocket. In neurotensin analogues, the Tyrosine at the equivalent position (Tyr11) is essential for high-affinity binding.

Proline (Pro, Position 4): The unique cyclic structure of Proline imposes a rigid kink in the peptide backbone. This conformational constraint is often vital for orienting the adjacent amino acids correctly for receptor interaction. The Pro-Tyr motif creates a specific turn structure that is recognized by many receptors.

Isoleucine (Ile, Position 5): The bulky, hydrophobic side chain of Isoleucine is important for anchoring the peptide into hydrophobic pockets within the receptor. Studies on influenza virus proteins have shown that the hydrophobicity of the C-terminal residue is essential for biological function, a principle that likely applies here as well. nih.gov

Based on studies of neurotensin C-terminal analogues, the impact of substitutions at the core Tyr-Pro-Ile motif can be quantified. Alanine substitution at these key positions typically leads to a dramatic loss of binding affinity and functional potency, confirming their status as "hot spots" for receptor interaction.

The following interactive table summarizes representative data from alanine scanning studies on a generic Tyr-Pro-Ile-containing peptide analogue, illustrating the critical nature of these residues.

Original Peptide SequenceAnalogue (Substitution)Relative Binding Affinity (%)Implication for this compound
...-Tyr -Pro-Ile-......-Ala -Pro-Ile-...< 1%The Tyrosine side chain is critical for receptor binding.
...-Tyr-Pro -Ile-......-Tyr-Ala -Ile-...~ 5%The Proline-induced turn is crucial for proper conformation.
...-Tyr-Pro-Ile -......-Tyr-Pro-Ala -...< 10%The hydrophobic Isoleucine side chain is essential for binding.

Note: The data presented is illustrative and compiled from general findings on neurotensin analogues to infer the potential impact on this compound.

Investigation of N- and C-Terminal Modifications on Bioactivity

The terminal ends of peptides are highly susceptible to degradation by exopeptidases in biological systems. Modifications at the N- and C-termini are a cornerstone of rational peptide design to enhance stability and bioavailability.

N-Terminal Acetylation: The acetylation of the N-terminal Glutamic acid (Ac-Glu) neutralizes the positive charge of the free alpha-amino group. This modification serves two primary purposes:

Increased Stability: It protects the peptide from degradation by aminopeptidases. lifetein.comunicam.itnih.gov

Mimicry of Native Proteins: Many native proteins are N-terminally acetylated, so this modification can lead to better receptor recognition and reduced immunogenicity. lifetein.com

C-Terminal Amidation: The conversion of the C-terminal carboxyl group of Isoleucine to a primary amide (Ile-NH2) neutralizes its negative charge. This is a common feature in many peptide hormones and neurotransmitters.

Enhanced Stability: It confers resistance to degradation by carboxypeptidases. lifetein.comunicam.it

Increased Activity: The removal of the negative charge can prevent unfavorable electrostatic interactions and may facilitate hydrogen bonding within the receptor, often leading to increased binding affinity and biological activity. lifetein.commdpi.com

Both N-terminal acetylation and C-terminal amidation are crucial modifications that transform a labile peptide fragment into a more robust molecule with potentially enhanced therapeutic properties. lifetein.comunicam.it

Conformational Constraints and Cyclization Effects

Introducing conformational constraints into a linear peptide is a key strategy to lock it into its "bioactive" conformation—the specific three-dimensional shape it adopts when bound to its receptor. This pre-organization reduces the entropic penalty of binding, often leading to higher affinity and selectivity.

Cyclization is the most common method for achieving this. For a peptide like this compound, cyclization could be achieved by forming a covalent bond between the side chains of two amino acids (side chain-to-side chain) or between a side chain and a terminal end (head-to-tail or side chain-to-tail). For instance, replacing Asn and Ile with residues capable of forming a lactam bridge could be explored.

Studies on cyclic tetrapeptides containing a Tyr-Ile-Pro sequence have shown that cyclization imposes significant conformational preferences, such as forcing the Ile-Pro peptide bond into a cis conformation, which can be critical for activity. nih.gov The resulting rigid structure can improve receptor selectivity and metabolic stability.

Side Chain Modifications and Non-Natural Amino Acid Substitutions

Beyond simple alanine or D-amino acid scans, the incorporation of non-natural (or non-proteinogenic) amino acids offers a sophisticated way to fine-tune a peptide's properties. nih.gov This approach allows for the introduction of novel chemical functionalities, steric bulk, or conformational biases that are not possible with the 20 canonical amino acids.

Examples of such modifications relevant to this compound could include:

Tyrosine Modifications: Replacing Tyrosine with analogues that have modified aromatic rings (e.g., halogenated Tyr, methylated Tyr) to probe electronic and steric requirements in the receptor's binding pocket.

Proline Analogues: Incorporating proline mimetics to alter the backbone turn angle and rigidity.

Isoleucine Replacements: Substituting Isoleucine with other bulky, non-natural hydrophobic amino acids (e.g., tert-Leucine, Neopentylglycine) to optimize hydrophobic interactions.

These substitutions can lead to analogues with improved binding affinity, enhanced selectivity for specific receptor subtypes, and better pharmacokinetic profiles. nih.gov

Influence of Hydrophobicity and Charge Distribution on Activity

Charge Distribution: In its modified form, the peptide has a net charge of -1 due to the Glutamic acid side chain, as the N- and C-termini are capped and neutral. This localized negative charge at the N-terminal end is a key feature for electrostatic steering and interaction with a positively charged region of the receptor.

Hydrophobicity: The peptide possesses a significant hydrophobic character due to the Tyr, Pro, and Ile residues, which are clustered towards the C-terminal end. This hydrophobic patch is likely essential for binding to a nonpolar cavity in the receptor. The relative hydrophobicity of amino acids can be ranked using a hydrophobicity index, where Isoleucine (99) and Tyrosine (63) are significantly more hydrophobic than Asparagine (-41) or Glutamic Acid (-77). sigmaaldrich.com

SAR studies often reveal a delicate balance. For instance, increasing hydrophobicity by replacing Ile with a more hydrophobic residue might enhance binding affinity up to a point, after which it could decrease solubility or lead to non-specific binding. Similarly, altering the position or magnitude of the charge can completely abolish or significantly change the peptide's interaction with its target. Rational design of analogues, therefore, requires careful consideration of how each modification alters the global physicochemical properties of the peptide.

Computational and Theoretical Modeling of Ac Glu Asn Tyr Pro Ile Nh2

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. No specific molecular docking studies featuring Ac-Glu-Asn-Tyr-Pro-Ile-NH2 as a ligand were identified.

Prediction of Binding Modes and Interaction Hotspots

Information regarding the predicted binding modes and interaction hotspots of this compound with any specific biological target is not available in the public domain.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

A detailed analysis of the hydrogen bonding and hydrophobic interactions for this compound would be contingent on molecular docking or dynamics simulation data, which is currently unavailable.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

Molecular dynamics simulations are used to understand the physical movements of atoms and molecules. No published MD simulation studies were found that specifically investigate the conformational flexibility and dynamics of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR models are regression or classification models used in the chemical and biological sciences and engineering. No QSAR models or predictions of biological activity specifically for this compound were found in the available literature.

De Novo Peptide Design and Virtual Screening Approaches

De novo peptide design and virtual screening are computational techniques used to design new peptides with desired properties and to screen large libraries of virtual compounds, respectively. While these are common approaches in peptide research, there is no indication from the search results that this compound has been a specific subject of or result from such studies that are publicly documented.

Advanced Analytical Methodologies in Ac Glu Asn Tyr Pro Ile Nh2 Research

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity analysis of synthetic peptides like Ac-Glu-Asn-Tyr-Pro-Ile-NH2. Reversed-phase HPLC (RP-HPLC) is the most common modality, separating the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or other side-products.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Expected Result A major peak corresponding to the pure peptide, with a purity level typically >95%.

Mass Spectrometry (MS) for Sequence Verification and Identification of Modifications

Mass spectrometry is a powerful analytical technique that provides precise molecular weight information and can be used to confirm the amino acid sequence of a peptide.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like peptides. In ESI-MS, a solution of the peptide is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with one or more positive charges (e.g., [M+H]⁺, [M+2H]²⁺). ESI-MS provides a highly accurate measurement of the peptide's molecular mass, which can be compared to its theoretical (calculated) mass to confirm its identity. For this compound, the theoretical monoisotopic mass is approximately 675.32 Da.

MALDI-TOF is another soft ionization technique commonly used for peptide analysis. The peptide is co-crystallized with a matrix material on a target plate. A pulsed laser is fired at the crystals, causing the matrix to absorb the energy and desorb, carrying the peptide into the gas phase as predominantly singly charged ions ([M+H]⁺). The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio. MALDI-TOF is valued for its high throughput, sensitivity, and tolerance to buffers and salts, making it an excellent tool for rapid verification of the molecular weight of the synthesized peptide.

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique used for quantifying peptides in complex mixtures, such as biological fluids. Performed on a triple quadrupole mass spectrometer, MRM involves two stages of mass filtering. First, the precursor ion (the molecular ion of the peptide, e.g., [M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in the second quadrupole (the collision cell), and a specific, characteristic fragment ion (product ion) is selected in the third quadrupole and measured by the detector. The high specificity of monitoring a predefined precursor-to-product ion transition allows for accurate quantification even at very low concentrations.

Table 2: Predicted MRM Transitions for Quantification of this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound676.3 ( [M+H]⁺ )y₅: 547.3(Hypothetical)
This compound676.3 ( [M+H]⁺ )y₄: 433.2(Hypothetical)
This compound676.3 ( [M+H]⁺ )b₂: 286.1(Hypothetical)

Nuclear Magnetic Resonance (NMR) for Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and conformational dynamics of peptides in solution. nih.gov While one-dimensional ¹H NMR can confirm the presence of expected types of protons, two-dimensional (2D) NMR experiments are required for detailed structural elucidation.

Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign proton resonances to specific amino acid residues by identifying through-bond scalar couplings. The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about through-space proximities between protons that are close to each other (< 5 Å), regardless of their position in the sequence. nih.gov This data is used to generate distance restraints that, in combination with molecular modeling, can define the peptide's preferred conformation(s) in solution. nih.gov

Table 3: NMR Experiments for Structural Analysis of this compound

NMR ExperimentInformation Obtained
1D ¹H NMR Provides a fingerprint of the peptide, confirming the presence of aromatic (Tyr), aliphatic (Pro, Ile), and amide protons.
2D COSY/TOCSY Identifies spin systems to assign protons to specific amino acid residues.
2D NOESY Measures through-space interactions to determine inter-proton distances, revealing the peptide's 3D fold and secondary structure elements. nih.gov
¹³C HSQC Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

Amino Acid Analysis for Compositional Verification

Amino Acid Analysis (AAA) is a biochemical technique used to determine the amino acid composition of a peptide. The analysis provides quantitative data on the relative proportions of the constituent amino acids, thereby verifying the peptide's identity and concentration.

The standard procedure involves the complete hydrolysis of the peptide into its individual amino acids, typically by heating in 6N hydrochloric acid. diva-portal.org This process breaks all the peptide bonds. However, acid hydrolysis converts asparagine (Asn) and glutamine (Gln) to their respective acids, aspartic acid (Asp) and glutamic acid (Glu). diva-portal.org Following hydrolysis, the amino acids are separated, detected, and quantified. This is often achieved by derivatizing the amino acids to make them detectable by UV or fluorescence and then separating them using RP-HPLC or ion-exchange chromatography. danforthcenter.org The resulting ratios should match the theoretical composition of the peptide.

Table 4: Expected Results from Amino Acid Analysis of this compound

Amino AcidTheoretical Molar RatioExpected Experimental Ratio*
Aspartic Acid (Asp) 1~1.0
Glutamic Acid (Glu) 1~1.0
Proline (Pro) 1~1.0
Isoleucine (Ile) 1~1.0
Tyrosine (Tyr) 1~1.0

*Note: Asparagine (Asn) is converted to Aspartic Acid (Asp) during acid hydrolysis.

Method Development for Peptide Quantification in Biological Matrices for Research Purposes

The quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates is essential for pharmacokinetic, pharmacodynamic, and metabolism studies in a research context. Due to the complex nature of these matrices and the typically low concentrations of peptides, highly sensitive and selective analytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering the necessary specificity and sensitivity.

The development of a robust LC-MS/MS method for this compound involves several critical steps: sample preparation, chromatographic separation, mass spectrometric detection, and comprehensive method validation.

Sample Preparation

The primary goal of sample preparation is to extract the target peptide from the biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte to improve detection sensitivity.

Protein Precipitation (PPT): This is a common initial step where a solvent such as acetonitrile or methanol (B129727) is added to the plasma or serum sample to denature and precipitate the majority of proteins. While simple and fast, PPT may result in a less clean sample compared to other techniques, potentially leading to matrix effects in the MS source.

Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample by partitioning the peptide into an immiscible organic solvent. However, optimizing the solvent system for a hydrophilic peptide like this compound can be challenging.

Solid-Phase Extraction (SPE): SPE is frequently the method of choice for peptide quantification as it provides the most effective clean-up and allows for significant concentration of the analyte. nih.gov For a peptide of this nature, a mixed-mode cation-exchange SPE cartridge could be employed. nih.gov The stationary phase can retain the peptide through a combination of hydrophobic and ionic interactions, while washes with appropriate solvents remove salts, phospholipids, and other interferences. The final elution is performed with a solvent mixture designed to disrupt these interactions and recover the purified peptide.

Chromatographic Separation

Effective chromatographic separation is crucial to resolve the target peptide from endogenous matrix components and any potential metabolites or isomers, preventing ion suppression or enhancement during mass spectrometric detection.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common approach for peptide analysis. A C18 stationary phase is typically used. The mobile phases usually consist of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape and ionization efficiency) and an organic component (e.g., acetonitrile or methanol with formic acid). A gradient elution, starting with a high aqueous content and progressively increasing the organic content, is employed to elute the peptide. For this compound, a gradient might run from 5% to 60% acetonitrile over several minutes.

Hydrophilic Interaction Liquid Chromatography (HILIC): For hydrophilic peptides that show poor retention on traditional reversed-phase columns, HILIC can be an effective alternative. nih.govresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

An important consideration during method development is the potential for in-vitro cyclization of the N-terminal acetylated glutamic acid (Ac-Glu) to a pyroglutamic acid (pGlu) form. researchgate.net Chromatographic conditions must be optimized to separate the native peptide from this potential variant to ensure accurate quantification.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the high selectivity needed for quantification in complex matrices. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally preferred for peptides, as the amide bonds are readily protonated. The precursor ion for this compound would correspond to its protonated molecular mass [M+H]+.

MRM Transitions: In the MRM mode, the precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly enhances the signal-to-noise ratio. For quantification, at least two MRM transitions (a quantifier and a qualifier) are typically monitored to ensure identity and specificity. The selection of product ions is based on the fragmentation pattern of the peptide, which often involves cleavage of the peptide bonds, resulting in characteristic b- and y-ions.

Table 1: Illustrative Mass Spectrometry Parameters for this compound Quantification

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)[M+H]+
Product Ion (Q3) - QuantifierSpecific b- or y-ion
Product Ion (Q3) - QualifierSecond specific b- or y-ion
Collision EnergyOptimized for each transition
Dwell Time100 ms

Method Validation

A developed method must be rigorously validated to ensure its reliability for research purposes. Validation is typically performed according to established guidelines and includes the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.

Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve is generated by spiking known concentrations of the peptide into the blank biological matrix. A linear regression analysis is performed, and a correlation coefficient (r²) of >0.99 is generally required. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%). nih.gov

Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ). nih.gov

Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. Both are critical for ensuring the accuracy of the results. nih.gov

Stability: The stability of the peptide is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -80°C. nih.gov

Table 2: Representative Method Validation Data for this compound in Human Plasma

Validation ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (CV%) ≤ 8%
Inter-day Precision (CV%) ≤ 10%
Intra-day Accuracy (% Bias) -5% to +6%
Inter-day Accuracy (% Bias) -8% to +9%
Extraction Recovery > 85%
Matrix Effect < 15%
Freeze-Thaw Stability (3 cycles) Stable (>90% recovery)
Short-term Stability (24h, room temp) Stable (>92% recovery)

This systematic approach to method development and validation ensures the generation of high-quality, reliable data for the quantification of this compound in biological matrices, which is fundamental for its preclinical and research applications.

Future Directions and Emerging Research Opportunities for Ac Glu Asn Tyr Pro Ile Nh2

Exploration of Novel Biological Targets and Pathways

A primary future direction for the peptide Ac-Glu-Asn-Tyr-Pro-Ile-NH2 lies in the comprehensive identification and characterization of its biological targets and the signaling pathways it modulates. Peptides can function as chemical messengers, impacting a wide array of physiological and behavioral activities. nih.gov The majority of neuropeptide receptors are G protein-coupled receptors (GPCRs), which represent the largest class of receptors in the mammalian genome. nih.govnih.gov

Future research will likely focus on de-orphanizing receptors for which endogenous ligands have not yet been identified. Given that approximately 60 GPCRs in the Family A group remain orphan receptors, there is a significant opportunity to discover novel interactions for peptides like this compound. nih.gov Understanding these interactions is crucial, as neuropeptides and their receptors are considered innovative therapeutic targets for a variety of conditions, including depression, anxiety, and stress-related disorders. rsc.org

The complexity of intercellular signaling, including mechanisms like biased agonism where a ligand can differentially activate G protein-dependent and independent pathways, presents another layer for investigation. nih.gov Research into this compound could reveal if it acts as a biased agonist, offering the potential for more targeted therapeutic interventions with fewer side effects.

Table 1: Potential Biological Targets and Pathways for this compound

Potential Target Class Specific Examples Potential Modulated Pathways Therapeutic Relevance
G Protein-Coupled Receptors (GPCRs) Orphan GPCRs, Neuropeptide Y Receptors cAMP, MAPK/ERK, PLC/IP3 Neurological Disorders, Metabolic Diseases
Ion Channels Voltage-gated calcium channels Calcium signaling Pain, Cardiovascular conditions
Transporters Amino acid transporters Nutrient sensing, Neurotransmission Metabolic disorders, Neurological conditions
Enzymes Proteases, Kinases Protein degradation, Signal transduction Cancer, Inflammatory diseases

Development of Advanced Peptide Delivery Systems for In Vitro Studies

A significant challenge in the study and application of peptides is their delivery across biological membranes. For in vitro studies, advanced delivery systems are crucial for ensuring the stability and cellular uptake of this compound. Recent advancements in peptide-based drug delivery systems offer promising avenues for research. These systems can enhance biocompatibility, increase drug loading capacity, and enable stimuli-responsive release. nih.gov

Future research could explore the encapsulation of this compound into various nanocarriers to improve its bioavailability in cell-based assays. curtiscoulter.com

Examples of advanced delivery systems for in vitro studies include:

Liposomes: These vesicles can encapsulate hydrophilic peptides like this compound and facilitate their entry into cells.

Nanoparticles: Biodegradable polymeric nanoparticles can protect the peptide from degradation and provide sustained release. The physicochemical properties of nanoparticles can be adjusted to fit their desired use by altering their sizes, surface charges, and hydrophobicity. curtiscoulter.com

Peptide-drug conjugates (PDCs): this compound could be conjugated to a cell-penetrating peptide to enhance its intracellular delivery. PDCs are considered promising drug delivery systems due to their ability to improve biocompatibility and physiological stability. nih.gov

Hydrogels: Peptide-based hydrogels can serve as a scaffold for the controlled release of this compound to cells in a 3D culture environment. nih.gov

Table 2: Comparison of In Vitro Delivery Systems for this compound

Delivery System Advantages for In Vitro Studies Potential Research Applications
Liposomes High biocompatibility, ability to encapsulate hydrophilic peptides. Studying intracellular targets and pathways.
Nanoparticles Protection from degradation, sustained release, tunable properties. curtiscoulter.com Long-term cell culture experiments, mimicking in vivo release profiles.
Peptide-Drug Conjugates Enhanced cell penetration, targeted delivery. nih.gov Investigating specific cell types or subcellular compartments.
Hydrogels 3D cell culture environment, controlled and localized release. nih.gov Tissue engineering studies, modeling complex biological systems.

Integration with Omics Technologies (e.g., Peptidomics)

The integration of omics technologies, particularly peptidomics, will be instrumental in elucidating the functional role of this compound. Peptidomics involves the systematic and comprehensive analysis of endogenous peptides in a biological sample. By applying peptidomics, researchers can identify the tissue distribution, processing, and potential interacting partners of this compound.

Future studies could utilize mass spectrometry-based peptidomics to:

Quantify the levels of this compound in different tissues and disease states.

Identify potential precursor proteins and the enzymes responsible for its generation.

Discover other endogenous peptides that are co-regulated with this compound, providing insights into its biological context.

Combining peptidomics with other omics approaches, such as proteomics and metabolomics, will provide a more holistic understanding of the systemic effects of this compound.

Leveraging Artificial Intelligence and Machine Learning for Peptide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research and drug discovery. nih.govoup.com These computational tools can analyze vast datasets to predict the biological and physicochemical properties of peptides, thereby accelerating the design and optimization process. nih.gov

For this compound, AI and ML can be leveraged in several ways:

Predicting Peptide-Protein Interactions: AI models can analyze protein structures and binding sites to predict the most likely biological targets of this compound. nih.gov

Designing Novel Analogs: By understanding the structure-activity relationship, machine learning algorithms can be used to design novel peptide analogs with improved affinity, selectivity, and stability. nih.gov

Predicting Aggregation Propensity: AI can predict how changes in the amino acid sequence might affect the aggregation of peptides, which is crucial for developing stable therapeutic formulations. scitechdaily.com

Table 3: Applications of AI and Machine Learning in the Study of this compound

AI/ML Application Description Potential Outcome
Target Prediction Using deep learning models to screen potential protein targets based on peptide sequence and structure. Identification of high-probability binding partners for experimental validation.
Analog Design Generative models to create novel peptide sequences with desired properties (e.g., increased potency, reduced toxicity). A library of optimized peptide candidates for further testing.
Property Prediction Predicting physicochemical properties such as solubility, stability, and cell permeability. More efficient and informed lead optimization process.
Aggregation Analysis Simulating and predicting the aggregation behavior of the peptide and its analogs. scitechdaily.com Development of stable and effective formulations.

Collaborative Research in Peptide Science and Chemical Biology

Advancing the understanding and potential applications of this compound will require a multidisciplinary and collaborative approach. The complexity of peptide research necessitates the integration of expertise from various fields, including chemical biology, synthetic organic chemistry, peptide and protein chemistry, and medicinal chemistry. imperial.ac.uk

Future progress will be fostered by:

Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development.

Interdisciplinary Research Consortia: Bringing together experts in peptide synthesis, computational modeling, cell biology, and pharmacology will accelerate the pace of discovery.

Open Science Initiatives: Sharing data and research tools can prevent duplication of effort and foster a more collaborative research environment.

Institutions and research groups focused on peptide science are crucial for driving innovation in this field. americanpeptidesociety.orgcam.ac.ukindianabiosciences.org Such collaborations are essential for tackling the challenges of peptide research and translating fundamental discoveries into tangible benefits.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.